molecular formula C43H51N3O8 B12330236 (R) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine

(R) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine

Cat. No.: B12330236
M. Wt: 737.9 g/mol
InChI Key: WCJGGTAAPIAIJS-PSEQGZRXSA-N
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Description

® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzo[d]azepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]azepin core, followed by the introduction of the methoxy groups and the but-2-enyl side chains. The final step involves the coupling of the benzo[d]azepin derivative with the dimethoxyphenyl-propanamine moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, ® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine
  • (S) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine
  • N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine

Uniqueness

The uniqueness of ® N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine lies in its specific stereochemistry and functional groups. The ® configuration and the presence of multiple methoxy groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C43H51N3O8

Molecular Weight

737.9 g/mol

IUPAC Name

3-[(Z)-4-[[(Z)-4-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)but-2-enyl]-[(2R)-2-(3,4-dimethoxyphenyl)propyl]amino]but-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C43H51N3O8/c1-30(31-12-13-36(49-2)37(22-31)50-3)29-44(16-8-10-18-45-20-14-32-23-38(51-4)40(53-6)25-34(32)27-42(45)47)17-9-11-19-46-21-15-33-24-39(52-5)41(54-7)26-35(33)28-43(46)48/h8-15,20-26,30H,16-19,27-29H2,1-7H3/b10-8-,11-9-/t30-/m0/s1

InChI Key

WCJGGTAAPIAIJS-PSEQGZRXSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)OC)CN(C/C=C\CN2C(=O)CC3=CC(=C(C=C3C=C2)OC)OC)C/C=C\CN4C(=O)CC5=CC(=C(C=C5C=C4)OC)OC

Canonical SMILES

CC(CN(CC=CCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC=CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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